2-OXO-2-PHENYLETHYL 2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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Overview
Description
2-OXO-2-PHENYLETHYL 2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a phenyl group, a hydroxyphenyl group, and a dioxoisoindoline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated to around 35°C with efficient stirring, and the progress is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, poured into ice water, and extracted with ethyl acetate. The organic layers are then washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to various substituted phenyl or hydroxyphenyl derivatives .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(2-(3,4-dimethoxyphenyl)ethyl)-1,3-dihydroisoindoline hydrobromide: Another isoindoline derivative with potential biological activities.
4-(4-hydroxyphenyl)-1-(2-oxo-2-phenylethyl)pyrimidin-1-ium bromide: A related compound with a pyrimidine ring instead of an isoindoline moiety
Uniqueness
2-OXO-2-PHENYLETHYL 2-(4-HYDROXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H15NO6 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
phenacyl 2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H15NO6/c25-17-9-7-16(8-10-17)24-21(27)18-11-6-15(12-19(18)22(24)28)23(29)30-13-20(26)14-4-2-1-3-5-14/h1-12,25H,13H2 |
InChI Key |
MQCGTHKTQMEKBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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